Glufosinate-P

Catalog No.
S576131
CAS No.
35597-44-5
M.F
C5H12NO4P
M. Wt
181.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glufosinate-P

CAS Number

35597-44-5

Product Name

Glufosinate-P

IUPAC Name

(2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid

Molecular Formula

C5H12NO4P

Molecular Weight

181.13 g/mol

InChI

InChI=1S/C5H12NO4P/c1-11(9,10)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)(H,9,10)/t4-/m0/s1

InChI Key

IAJOBQBIJHVGMQ-BYPYZUCNSA-N

SMILES

CP(=O)(CCC(C(=O)O)N)O

Solubility

Water solubility 1370 g/l (+/- 11%)
In organic solvents at 20 °C, g/100 ml: acetone = 0.016, toluene = 0.014, n-hexane = 0.02, ethanol = 0.065, ethyl acetate = 0.014
In water, 1,370 g/l @ 22 °C

Synonyms

2-amino-4-methylphosphinobutyric acid, ammonium glufosinate, ammonium-DL-homoalanine-4-yl(methyl)-phosphinate, Basta, DL-glufosinate, glufosinate, glufosinate ammonium, glufosinate-ammonium, glufosinate-P, phosphinothricin, phosphinothricin hydrochloride, phosphinothricin hydrochloride, (S)-isomer, phosphinothricin, (S)-isomer, phosphinothricin, barium (1:1) salt, (+-)-isomer, phosphinothricin, calcium (2:1) salt, (S)-isomer, phosphinothricin, copper (+2) salt, phosphinothricin, diammonium salt, phosphinothricin, dipotassium salt, (S)-isomer, phosphinothricin, disodium salt, phosphinothricin, disodium salt, (S)-isomer, phosphinothricin, monoammonium salt, phosphinothricin, monoammonium salt, (S)-isomer, phosphinothricin, monopotassium salt, (S)-isomer, phosphinothricin, monosodium salt, phosphinothricin, monosodium salt, (S)-isomer, phosphinothricin, sodium salt, (S)-isomer

Canonical SMILES

CP(=O)(CCC(C(=O)O)N)O

Isomeric SMILES

CP(=O)(CC[C@@H](C(=O)O)N)O

Understanding Plant Physiology and Biochemistry:

  • Glutamine Synthetase Inhibition: Glufosinate-P acts by inhibiting the enzyme glutamine synthetase (GS), which plays a crucial role in plant nitrogen metabolism. Studying the effects of Glufosinate-P on GS activity helps researchers understand the intricate pathways involved in plant nitrogen assimilation and how they influence plant growth and development .
  • Herbicide Synergism: Glufosinate-P has been shown to exhibit synergistic effects with other herbicides, meaning the combined effect is greater than the sum of their individual effects. Research using Glufosinate-P helps scientists understand the mechanisms behind these synergistic interactions and develop more effective weed control strategies .

Investigating Weed Resistance:

  • Resistance Mechanisms: Although less common than with other herbicides, some weeds have developed resistance to Glufosinate-P. Studying these resistant weeds helps researchers understand the mechanisms of resistance evolution and develop strategies to manage and prevent resistance in the future .
  • Genetically Modified Organisms (GMOs): Glufosinate-P resistance has been introduced into certain crops through genetic engineering, allowing for targeted weed control through post-emergence application without harming the crop itself. Studying these GMOs helps scientists understand the potential benefits and risks associated with herbicide-resistant crops .

Environmental Fate and Ecotoxicology:

  • Environmental Degradation: Research investigates the breakdown and dissipation of Glufosinate-P in various environmental compartments, such as soil and water. This information is crucial for assessing the potential environmental impact of the herbicide .
  • Ecotoxicological Studies: Scientists use Glufosinate-P in controlled studies to assess its potential effects on non-target organisms, including insects, fish, and other wildlife. This information is essential for ensuring the safe use of the herbicide and minimizing its ecological impact .

Glufosinate-P, chemically known as L-2-amino-4-(hydroxymethylphosphinyl)butanoic acid, is a naturally occurring compound primarily derived from certain species of Streptomyces bacteria. It serves as an active ingredient in herbicides, offering an alternative to traditional broad-spectrum herbicides that can adversely affect desirable crops. The molecular formula of Glufosinate-P is C5_5H12_{12}N O4_4P, with a molecular weight of 181.13 g/mol. Its unique structure includes a central carbon chain with an amino group, a hydroxyl group, and a phosphonic acid group, characterized by specific stereochemistry at the second carbon atom (C-2), which is crucial for its herbicidal activity .

The primary mechanism of action for Glufosinate-P involves the irreversible inhibition of glutamine synthetase, an enzyme essential for the synthesis of glutamine and ammonia detoxification in plants. This inhibition leads to elevated ammonia levels and reduced glutamine, ultimately disrupting photosynthesis and resulting in plant death. The compound also exhibits antibacterial and antifungal properties due to its ability to interfere with amino acid metabolism in various organisms .

Glufosinate-P is classified as a non-selective herbicide, meaning it can affect a wide range of plant species. Its biological activity is primarily attributed to its role as a glutamine synthetase inhibitor. By accumulating ammonium ions in plant tissues, Glufosinate-P halts photosynthesis and induces oxidative stress, leading to plant cell death . Additionally, studies have shown that Glufosinate-P can bioaccumulate in aquatic organisms like zebrafish, indicating potential environmental impacts .

The synthesis of Glufosinate-P can be achieved through several methods. One common approach involves the reaction of Glufosinate hydrochloride with ammonia in a methanol-water solvent system at controlled temperatures. The process typically yields high purity crystals of Glufosinate-P through crystallization techniques . Another method includes the enzymatic conversion of 4-(hydroxymethylphosphinyl)-2-oxo-butyric acid using transaminase enzymes in the presence of amino acid donors such as glutamic acid .

Example Synthesis Procedure

  • Dissolve 1 mol of Glufosinate hydrochloride in 100 ml of water and 300 ml of methanol.
  • Heat the mixture to 60 °C until dissolved.
  • Introduce ammonia gas at room temperature and stir for 20 minutes.
  • Cool the mixture to -5 °C and stir for an additional three hours.
  • Filter the precipitated crystals, wash with methanol, and dry to obtain purified Glufosinate-P .

Glufosinate-P is primarily used as a herbicide in agricultural practices due to its effectiveness against a wide variety of weeds. It is particularly useful in genetically modified crops that have been engineered for resistance to this compound, allowing for selective weed control without harming the crops themselves . Additionally, its antibacterial properties make it a candidate for use in managing certain bacterial infections.

Research has indicated that Glufosinate-P interacts with various environmental factors and biological systems. For instance, studies have shown that it can accumulate in aquatic organisms like zebrafish over time, raising concerns about its ecological impact . Furthermore, interactions with soil microorganisms can influence its degradation and persistence in the environment .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities or biological functions with Glufosinate-P. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityBiological ActivityUnique Features
PhosphinothricinYesHerbicidalNatural precursor to Glufosinate-P
BialaphosYesAntibacterialComposed of two alanine residues
GlyphosateNoHerbicidalInhibits a different metabolic pathway
Aminomethylphosphonic AcidYesMetabolite of GlyphosateLess effective as a herbicide
N-acetyl-glufosinateYesHerbicidalAcetylated derivative

Glufosinate-P stands out due to its specific mechanism targeting glutamine synthetase and its unique stereochemistry that enhances its herbicidal efficacy compared to other compounds like glyphosate, which operates through a different pathway .

Glufosinate-P, chemically designated as (2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid, is a chiral α-amino acid derivative. Its structure features a central carbon (C2) bonded to an amino group, a carboxylic acid moiety, and a phosphonate side chain. The stereochemical configuration at C2 is critical, with the L-enantiomer (S configuration) being the herbicidally active form.

Structural FeatureDescription
Molecular FormulaC₅H₁₂NO₄P
Molecular Weight181.13 g/mol
StereochemistryS-configuration at C2 (L-enantiomer)
Tautomeric FormsExists as a zwitterion in physiological conditions

The phosphonate side chain (-CH(OH)CH₂PO(OH)₂) contributes to its herbicidal activity by mimicking glutamate, the substrate for glutamine synthetase. The compound’s zwitterionic nature enhances solubility and bioavailability.

Physicochemical Characteristics and Stability Profiles

Glufosinate-P exhibits distinct physicochemical properties that influence its environmental behavior and industrial applications:

Physical Properties

PropertyValue
Melting Point209–210°C
Density1.378 ± 0.06 g/cm³ (predicted)
Solubility in WaterHighly soluble (exact value not quantified)
pKa2.22 ± 0.10 (predicted)

Environmental Stability

Glufosinate-P’s degradation kinetics vary across matrices:

MatrixDegradation Half-Life (DT₅₀)Key Degradation Pathways
Soil1.1–30 daysMicrobial hydrolysis, photolysis
Water1.52–36.1 days (aerobic)Limited photolysis (87 days)
AirNonvolatile (<7.5 × 10⁻⁹ torr)Minimal volatilization

The compound is stable under acidic (pH 5) and neutral (pH 7) conditions but undergoes hydrolysis at alkaline pH. Microbial degradation dominates in soil, with L-glufosinate degrading faster than its D-enantiomer in nonsterile environments.

Synthetic Pathways and Industrial Production Methods

Glufosinate-P is synthesized via enantioselective routes to ensure high optical purity. Key methods include:

Arbuzov Reaction-Based Synthesis

A patented method employs L-homoserine as a precursor:

  • Phosphorylation: L-homoserine reacts with phosgene derivatives to form intermediates.
  • Arbuzov Rearrangement: Diethyl methylphosphite undergoes Arbuzov rearrangement to introduce the phosphonate group.
  • Hydrolysis: Acidic hydrolysis yields glufosinate-P with >90% enantiomeric excess (ee).

Isonitrile-Mediated Synthesis

An alternative route uses 3-methyl n-butoxy phosphono propionaldehyde and isonitriles:

  • Condensation: Reacts with acetic acid and isonitriles in solvent systems (e.g., methanol/ethanol).
  • Hydrolysis: Treats with hydrochloric acid to cleave protecting groups, achieving yields of 80–87%.
MethodKey ReagentsYield (%)Enantiomeric Purity (%)
Arbuzov ReactionL-homoserine, diethyl methylphosphite88–9593–95
Isonitrile Condensation3-Methyl n-butoxy phosphono propionaldehyde, isonitriles80–87Not reported

These methods avoid toxic reagents like sodium cyanide, aligning with green chemistry principles.

Glutamine Synthetase Inhibition Dynamics

Glufosinate-P, chemically known as (S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid, represents the biologically active stereoisomer of the herbicide glufosinate [4]. This compound functions as a potent and specific inhibitor of glutamine synthetase, an enzyme fundamental to nitrogen metabolism in plants [1] [6]. The molecular mechanism underlying this inhibition involves competitive binding to the glutamate substrate pocket of the enzyme [12] [14].

Crystal structure analysis of glutamine synthetase complexed with phosphinothricin reveals that Glufosinate-P occupies the glutamate binding site and stabilizes the Glutamate327 flap in a position that blocks glutamate entrance to the active site [12] [14]. This creates a dead-end mechanism of inhibition where the inhibitor becomes trapped on the enzyme surface [12]. The phosphinyl group of Glufosinate-P interacts with the negatively charged binding pocket normally occupied by ammonium substrate, causing significant disruption to the enzyme's catalytic function [12] [40].

The inhibition kinetics demonstrate remarkable potency, with Glufosinate-P exhibiting a Ki value of approximately 0.0195 millimolar and an IC50 value of 0.051 millimolar against human recombinant glutamine synthetase [47]. These values indicate substantially higher affinity compared to other glutamine synthetase inhibitors such as methionine sulfoximine, which displays a Ki value of 0.88 millimolar [47] [48]. The competitive nature of this inhibition has been confirmed through double-reciprocal plot analysis, demonstrating that Glufosinate-P competes directly with glutamate for the enzyme's active site [47] [48].

PropertyValue
Chemical FormulaC₅H₁₂NO₄P
Molecular Weight (g/mol)181.13
IUPAC Name(S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid
CAS Number35597-44-5
ConfigurationS configuration at C2
Melting Point (°C)209-210
Optical Rotation+13.4° (c = 1 in water)
Solubility in Water (mg/L)Highly soluble (>1,000,000)
pKa (predicted)2.22 ± 0.10

The stereochemical specificity of Glufosinate-P is crucial to its biological activity [29] [35]. While commercial glufosinate formulations contain racemic mixtures of both D and L enantiomers, only the L-enantiomer (Glufosinate-P) demonstrates herbicidal activity [29] [35]. The D-enantiomer lacks biological activity and may contribute to environmental burden without providing herbicidal benefits [35]. This stereoselectivity arises from the specific three-dimensional arrangement required for optimal binding to the glutamine synthetase active site [33] [35].

ParameterGlufosinate-P
Inhibition TypeCompetitive
Ki Value (mM)0.0195
IC₅₀ (mM)0.051
Binding SiteGlutamate binding pocket
MechanismDead-end inhibition
Time to Maximum InhibitionRapid (minutes)

Disruption of Nitrogen Metabolism in Plants

The inhibition of glutamine synthetase by Glufosinate-P triggers a cascade of metabolic disruptions that ultimately lead to plant death [8] [15]. Glutamine synthetase catalyzes the critical reaction converting glutamate and ammonia to glutamine, serving as the primary mechanism for ammonia detoxification in plant tissues [6] [17]. When this enzyme is inhibited, ammonia rapidly accumulates to toxic levels within plant cells [8] [15].

Following Glufosinate-P application, ammonia concentrations in plant tissues increase dramatically, with levels reaching 58 to 77 micromoles per gram fresh weight within hours of treatment [15] [16]. This accumulation occurs because the primary pathway for ammonia assimilation becomes blocked, preventing the conversion of toxic ammonia into the non-toxic amino acid glutamine [15] [20]. Concurrent with ammonia accumulation, glutamine levels decrease significantly, and glutamate becomes progressively depleted as the normal nitrogen metabolic cycle is disrupted [13] [15].

The disruption extends beyond simple ammonia toxicity to affect the photorespiration pathway, which depends heavily on glutamine synthetase activity [8] [19]. Under photorespiratory conditions, glycine deamination produces ammonia that must be rapidly reassimilated through glutamine synthetase [19] [46]. When this enzyme is inhibited, photorespiration becomes severely compromised, leading to the accumulation of photorespiratory intermediates including glycolate and glyoxylate [11] [19].

Glyoxylate accumulation proves particularly toxic as this compound can inhibit ribulose-1,5-bisphosphate carboxylase, the key enzyme in carbon dioxide fixation [19] [46]. This creates a secondary effect where carbon assimilation becomes impaired, further compromising plant metabolism [19]. The depletion of glycine and serine, normal products of the photorespiration pathway, indicates the complete breakdown of this essential metabolic process [11] [13].

Metabolic ComponentEffectTime Course
Ammonia levelsDramatic increase (58-77 μmol/g FW)Rapid (within hours)
Glutamine levelsSignificant decreaseProgressive decline
Glutamate levelsDepletionRapid depletion
Photorespiration pathwaySeverely disruptedImmediate disruption
Glycine levelsReducedProgressive decline
Serine levelsReducedProgressive decline
Glycolate accumulationIncreasedGradual accumulation
Glyoxylate accumulationToxic accumulationRapid accumulation

Recent research has revealed that the rapid phytotoxicity of Glufosinate-P results not primarily from ammonia accumulation but from massive light-dependent generation of reactive oxygen species [11] [18]. The disruption of photorespiration and inhibition of glutamine synthetase leads to an imbalance in photosynthetic electron transport [11] [44]. Under normal conditions, glutamine synthetase helps maintain the photorespiration cycle, which serves as an alternative electron sink during periods of high light intensity [18] [44].

When glutamine synthetase is inhibited, excess electrons from photosystem II cannot be properly channeled through photorespiration [11] [44]. These electrons are instead accepted by molecular oxygen, generating superoxide radicals and other reactive oxygen species [18] [44]. The accumulation of these highly reactive compounds leads to lipid peroxidation of cell membranes, ultimately causing rapid cell death [11] [18]. This mechanism explains the characteristically fast action of Glufosinate-P compared to other amino acid biosynthesis inhibitors [18] [42].

Comparative Pharmacodynamic Analysis with Glyphosate

Glufosinate-P and glyphosate represent two distinct organophosphorus herbicides with fundamentally different mechanisms of action and pharmacodynamic properties [21] [25]. While both compounds target essential plant enzymes, their specific molecular targets, modes of action, and resulting physiological effects differ substantially [22] [24].

Glyphosate functions by inhibiting 5-enolpyruvylshikimate-3-phosphate synthase in the shikimic acid pathway, which affects the biosynthesis of aromatic amino acids, vitamins, and secondary plant metabolites [25] [26]. This pathway exists in plants, bacteria, and fungi but not in animals, making glyphosate selective for these organisms [25]. In contrast, Glufosinate-P specifically targets glutamine synthetase, an enzyme involved in nitrogen metabolism that is present across all domains of life [6] [25].

The translocation properties of these herbicides differ markedly [21] [27]. Glyphosate demonstrates extensive systemic movement through both phloem and xylem tissues, allowing it to reach and affect root systems and growing points throughout the plant [22] [24]. Glufosinate-P exhibits limited translocation, moving primarily through the apoplast rather than the symplast, which restricts its activity to areas of direct contact [27] [42]. This difference in translocation explains why glyphosate provides more effective control of perennial weeds with extensive root systems [21] [24].

ParameterGlufosinate-PGlyphosate
Target EnzymeGlutamine synthetaseEPSP synthase
Mode of ActionContact with systemic propertiesSystemic
Chemical ClassOrganophosphorusOrganophosphorus
TranslocationLimited (primarily apoplastic)Extensive (phloem and xylem)
Speed of ActionFast (3-5 days)Slow (7-14 days)
Resistance MechanismEnzymatic degradationTarget site mutation
Environmental PersistenceRapidly degradedModerate persistence

The speed of herbicidal action represents another critical difference between these compounds [21] [22]. Glufosinate-P causes visible plant symptoms within 3 to 5 days of application, with some effects apparent within hours under optimal conditions [21] [27]. This rapid action results from the immediate disruption of nitrogen metabolism and subsequent reactive oxygen species generation [11] [18]. Glyphosate requires 7 to 14 days to produce visible effects as it gradually depletes aromatic amino acid biosynthesis [22] [23].

Resistance mechanisms for these herbicides also differ significantly [21] [25]. Glyphosate resistance typically develops through target site mutations that reduce the herbicide's binding affinity to 5-enolpyruvylshikimate-3-phosphate synthase [23] [24]. Glufosinate-P resistance more commonly involves enzymatic degradation mechanisms, where plants develop enhanced ability to metabolize the herbicide into inactive forms [10] [13]. The phosphinothricin acetyltransferase enzyme, encoded by resistance genes like bar and pat, converts Glufosinate-P into non-herbicidal acetylated derivatives [1] [15].

Environmental persistence patterns also distinguish these herbicides [21] [25]. Glufosinate-P undergoes rapid microbial degradation in soil, typically with half-lives ranging from 3.4 to 33.0 days depending on soil conditions [32] [45]. This rapid degradation results in minimal residual soil activity and reduced potential for groundwater contamination [6] [27]. Glyphosate demonstrates moderate environmental persistence with variable degradation rates depending on soil pH, organic matter content, and microbial activity [25] [26].

Physical Description

White to light yellow solid; [HSDB]

Color/Form

White to light yellow crystalline powder

XLogP3

-5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

181.05039486 g/mol

Monoisotopic Mass

181.05039486 g/mol

Heavy Atom Count

11

Density

1.4 g/ml at 20 °C

LogP

log Kow < 0.1 (pH 7, 22 °C)

Odor

Slightly pungent odor

Melting Point

215 °C

UNII

72P470U27C

Related CAS

77182-82-2 (mono-ammonium salt)

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H360Fd: May damage fertility;
Suspected of damaging the unborn child [Danger Reproductive toxicity];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Mechanism of Action

...Glufosinate ammonium is a structural analogue of glutamate & acts in plants by inhibition of glutamine synthetase leading to a complete breakdown of ammonia metab. Owing to the structural analogy of glufosinate ammonium to glutamate, its effect on various glutamate-utilizing systems needed to be investigated in mammals. Although in laboratory animals glufosinate ammonium causes an inhibition of glutamine synthetase activity in different tissues, this inhibition led to slight increases of glutamate and ammonia levels at high sublethal and lethal doses only. After oral admin for 28 days, glufosinate ammonium had no effect on glutathione & carbohydrate metab & no effect on biosynthesis of non-essential amino acids in rats & dogs. Glufosinate ammonium does not interfere with various neurotransmitter receptors in vitro & does not influence the catecholamine neurotransmitter tissue concn after iv application. The results of these studies show that ... in mammals the inhibition of glutamine synthetase activity in various tissues does not lead to a breakdown of ammonia metab. The mammalian metab ... compensates for this inhibition of glutamine synthetase activity by various other metabolic pathways ...

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

51276-47-2
77182-82-2

Metabolism Metabolites

The principal metabolite in urine & feces is 3-[hydroxy(methyl)phosphinoyl]propionic acid.
In plants, degradation of glufosinate-ammonium involves deamination, decarboxylation, & finally beta-oxidation to carbon dioxide.

Associated Chemicals

Phosphinothricin;51276-47-2
Glufosinate;53369-07-6

Wikipedia

Glufosinate

Biological Half Life

...A 65-yr-old male ingested BASTA, which contains 20% w/v of glufosinate ammonium... The changes in serum glufosinate concn exhibited T-1/2 alpha of 1.84 and T-1/2 beta of 9.59 hr. /BASTA/

Use Classification

Agrochemicals -> Pesticides
Herbicides
Environmental transformation -> Pesticide transformation products (metabolite, successor)

Analytic Laboratory Methods

Pesticide or Metabolite (M) Common Name: Glufosinate-ammonium; Commodity: Almond hulls, almond meat; Method Source: Hoechst-Celanese; Method ID: HRAV-5A; Method Date: 4/20/89; Instrument: GC/FPD; Estimated LOQ (ppm): 0.05. /From table/
Pesticide or Metabolite (M) Common Name: Glufosinate-ammonium; Commodity: Canola seed, sugarbeet roots; Method Source: Aventis Crop Science; Method ID: BK/01/99; Method Date: 5/20/2000; Instrument: GC/FPD; Estimated LOQ (ppm): 0.05. /From table/

Stability Shelf Life

Stable /with exposure to/ light.

Dates

Modify: 2023-08-15
Blodgett et al. Unusual transformations in the biosynthesis of the antibiotic phosphinothricin tripeptide Nature Chemical Biology, doi: 10.1038/NChemBio.2007.9, published online 15 July 2007 http://www.nature.com/naturechemicalbiology

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